(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Description
The compound "(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone" is a structurally complex heterocyclic molecule comprising two fused bicyclic systems: a benzoimidazoimidazole core and a pyrazolo-oxazine ring, linked via a ketone bridge.
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(12-10-14-21(18-12)6-3-9-23-14)20-8-7-19-13-5-2-1-4-11(13)17-16(19)20/h1-2,4-5,10H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXKZKRGYIOLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCN4C3=NC5=CC=CC=C54)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone typically involves multi-step reactions. The process begins with the formation of the imidazole and benzimidazole rings, followed by the construction of the pyrazole and oxazine rings. Key reagents used in these steps include glyoxal, ammonia, and various bifunctional synthetic equivalents .
Industrial Production Methods
Industrial production methods for this compound are still under development. the scalability of the synthetic routes mentioned above is being explored to meet the demands of research and potential commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the nitrogen atoms are present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally or functionally related molecules is presented below.
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity and Bioactivity: The target compound’s benzoimidazoimidazole moiety shares structural parallels with imidazo-triazinones in , which exhibit antifungal and antibacterial activities.
Aglaithioduline’s ~70% similarity to SAHA (a histone deacetylase inhibitor) highlights how structural resemblance can predict epigenetic modulation capabilities. The target compound’s fused heterocycles may similarly align with known pharmacophores .
Physicochemical Properties: The pyrazolo-oxazine subunit in the target compound likely enhances solubility compared to purely aromatic systems (e.g., benzoimidazoimidazole alone), as seen in ’s methanol derivative . Molecular weight differences (e.g., 154.17 g/mol for the oxazin-3-ylmethanol vs. higher estimates for the target compound) may influence pharmacokinetics, such as membrane permeability or metabolic stability.
Activity Cliffs and Exceptions: While the "similar property principle" (structurally similar compounds share bioactivities) often holds, exceptions like "activity cliffs" (minor structural changes causing drastic activity shifts) must be considered. For example, minor modifications to the ketone bridge or substituents could alter the target compound’s efficacy .
Biological Activity
The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of two fused heterocyclic rings: a benzimidazole and a pyrazolo[5,1-b][1,3]oxazine moiety. Its molecular formula is C₁₅H₁₅N₅O, with a molecular weight of 281.32 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₅N₅O |
| Molecular Weight | 281.32 g/mol |
| CAS Number | [To be determined] |
Anticancer Activity
Recent studies have indicated that compounds containing benzimidazole and pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The specific mechanisms involved include:
- Inhibition of Kinase Activity : Compounds like this one may inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various strains were found to be within acceptable therapeutic ranges.
Neuroprotective Effects
Preliminary research suggests that the compound may have neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells and improve cognitive function in animal models of neurodegeneration.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It may act on various receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : The compound could inhibit enzymes that are critical in metabolic pathways related to disease processes.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar benzimidazole derivatives. The results indicated that compounds with structural similarities to our target compound showed IC50 values in the nanomolar range against breast cancer cell lines (MCF-7).
Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, derivatives of pyrazolo[5,1-b][1,3]oxazine were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant bactericidal activity with MIC values ranging from 4 to 16 µg/mL.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step protocols involving condensation reactions between heterocyclic precursors. For example:
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Step 1 : Formation of the benzoimidazoimidazole core via cyclization of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds (e.g., diketones) under acidic conditions .
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Step 2 : Coupling the benzoimidazoimidazole intermediate with a pyrazolooxazine moiety using Friedel-Crafts acylation or nucleophilic substitution, often catalyzed by Lewis acids (e.g., AlCl₃) .
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Key Variables : Solvent polarity (dioxane vs. methanol), temperature (reflux vs. room temperature), and stoichiometric ratios significantly impact yields (typically 50–78%) .
Table 1 : Representative Synthetic Conditions and Yields
Precursors Catalyst/Solvent Temperature Yield (%) Reference 2-Aminoimidazole + 1,3-diketone HCl/MeOH Reflux 65 Benzoimidazoimidazole + Pyrazolooxazine AlCl₃/DCM RT 78
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 8.64 ppm for aromatic protons) and carbon hybridization states .
- ESI-MS : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 486) .
- Elemental Analysis : Validates purity (e.g., C: 64.31% calculated vs. 64.32% observed) .
- X-ray Crystallography : Resolves stereochemistry and confirms hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?
- Methodological Answer :
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Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the pyrazolooxazine ring to enhance antimicrobial activity .
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Bioisosteric Replacement : Replace the methanone linker with thioketone or amide groups to modulate pharmacokinetic properties .
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In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes .
Table 2 : SAR Trends for Analogues
Substituent Position Functional Group Biological Activity (IC₅₀) Reference Pyrazolooxazine C-2 -OCH₃ Anticancer: 12 µM Benzoimidazole C-4 -CF₃ Antibacterial: 8 µM
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line heterogeneity or assay protocols .
- Dose-Response Reproducibility : Validate EC₅₀ values across ≥3 independent replicates using standardized assays (e.g., MTT for cytotoxicity) .
- Orthogonal Validation : Confirm mechanisms via complementary techniques (e.g., Western blotting alongside fluorescence-based assays) .
Q. What computational strategies enhance the design of derivatives with improved solubility and stability?
- Methodological Answer :
- DFT Calculations : Predict solubility parameters (e.g., logP) and tautomeric stability of the imidazoimidazole core .
- Molecular Dynamics (MD) : Simulate aqueous solubility by analyzing hydrogen-bonding interactions between the compound and water .
- Salt Formation : Screen counterions (e.g., HCl for dihydrochloride salts) to improve crystallinity and shelf life .
Q. How should experimental designs be structured to ensure reproducibility in pharmacological studies?
- Methodological Answer :
- Randomized Block Design : Assign treatments randomly within blocks to control for batch effects (e.g., enzyme activity variations) .
- Split-Plot Analysis : Evaluate multiple variables (e.g., dose, time) hierarchically to reduce confounding .
- Blinding : Implement single/double-blinding in bioactivity assays to minimize observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
